Product packaging for achacin(Cat. No.:CAS No. 142539-90-0)

achacin

Cat. No.: B1175940
CAS No.: 142539-90-0
Attention: For research use only. Not for human or veterinary use.
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Description

Achacin is an antibacterial glycoprotein purified from the mucus of the Giant African Snail, Achatina fulica Ferussac, and functions as a potent humoral defense factor for the organism . Its primary mechanism of action is mediated by its L-amino acid oxidase activity, which generates hydrogen peroxide (H₂O₂) and contributes to a cytotoxic environment for bacterial cells . Research indicates that the antimicrobial action of this compound is growth-phase-dependent; it preferentially binds to and kills bacteria in their growing states but does not exhibit bacteriolytic activity . Immunochemical and immunoelectron microscopy studies have shown that this compound binds to the bacterial cell wall and cytoplasmic membrane, leading to morphological damage. In Escherichia coli , this binding causes significant cell elongation, while in Staphylococcus aureus , it results in damage to the cell surface and sinking of the cytoplasmic membranes . This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including but not limited to E. coli , S. aureus , Pseudomonas fluorescens , and Vibrio species . Beyond its direct bactericidal effects, semi-purified fractions of A. fulica mucus containing this compound and other bioactive peptides have shown promising antibiofilm and anti-virulence activity against S. aureus , significantly inhibiting biofilm formation and the activity of key virulence factors like hemolysin and coagulase . This makes this compound a molecule of significant interest for researching new strategies to combat antibiotic-resistant and biofilm-forming pathogens. This product is presented For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142539-90-0

Molecular Formula

C20H19N3O4

Synonyms

achacin

Origin of Product

United States

Biochemical Characterization and Molecular Aspects of Achacin

Identification as a Glycoprotein (B1211001)

Achacin has been identified as an antibacterial glycoprotein researchgate.netcapes.gov.brcore.ac.uknih.govnih.govcapes.gov.brcabidigitallibrary.org. Initial characterization indicated a molecular weight of approximately 160 kDa, comprising two subunits of 70-80 kDa researchgate.net. Other studies have reported a molecular weight of 59 kDa for this compound researchgate.net, and protein bands of 30 kDa and 60 kDa have also been identified in Lissachatina fulica researchgate.net. Recombinant this compound (rAch), when expressed in Pichia pastoris, was secreted as a polyglycosylated form with an apparent molecular weight of 80 kDa capes.gov.brnih.gov. Carbohydrate analysis of this recombinant form revealed that its glycosylated moiety is composed of approximately 50 mol of mannose and 2 mol of N-acetylglucosamine residues capes.gov.brnih.gov.

Table 1: Reported Molecular Weights of this compound

Form of this compoundReported Molecular Weight (kDa)Source OrganismReference
Native (purified)160 (composed of 2 subunits of 70-80 kDa)Achatina fulica Férussac researchgate.net
Native (purified)59Achatina fulica Férussac researchgate.net
Native (protein bands)30 and 60Lissachatina fulica researchgate.net
Mature peptide (deduced)56Achatina fulica Férussac nih.govcapes.gov.br
Recombinant (rAch)80Achatina fulica Férussac capes.gov.brnih.gov

Enzymatic Function: L-Amino Acid Oxidase Activity

A key biochemical feature of this compound is its L-amino acid oxidase (L-AAO) activity researchgate.netcapes.gov.brcore.ac.uknih.govnih.govplos.org. L-AAOs are a family of flavin enzymes that catalyze the stereospecific oxidative deamination of L-amino acid substrates core.ac.ukwalshmedicalmedia.com. This compound is classified as a member of this enzyme family core.ac.uknih.gov.

L-amino acid oxidases, including this compound, catalyze the oxidative deamination of L-amino acids. This reaction produces three main products: the corresponding α-ketoacids, hydrogen peroxide (H₂O₂), and ammonia (B1221849) (NH₃) researchgate.netcore.ac.ukwalshmedicalmedia.comnih.govuniprot.orgnih.govnih.gov. The general enzymatic reaction can be summarized as: L-α-amino acid + O₂ + H₂O → α-keto acid + H₂O₂ + NH₃ researchgate.netcore.ac.ukwalshmedicalmedia.comuniprot.org.

Table 2: General Catalytic Reaction of L-Amino Acid Oxidases

ReactantsProducts
L-α-amino acidα-keto acid
Oxygen (O₂)Hydrogen Peroxide (H₂O₂)
Water (H₂O)Ammonia (NH₃)

The generation of hydrogen peroxide (H₂O₂) is central to this compound's biological function, particularly its antibacterial activity researchgate.netcapes.gov.brcore.ac.uknih.govnih.gov. H₂O₂ is recognized as an important oxidizing molecule involved in various biological processes, including redox signaling and inflammation longdom.orgmdpi.com. It can diffuse through cellular membranes and tissues, acting as a signaling molecule longdom.orgmdpi.com.

Studies have demonstrated that the antibacterial action of this compound is directly dependent on the production of H₂O₂ researchgate.netcore.ac.uk. This was evidenced by the observation that the antibacterial activity of this compound could be inhibited by various H₂O₂ scavengers capes.gov.brcore.ac.uk. However, the concentration of H₂O₂ generated by this compound in the culture medium alone was found to be insufficient to directly kill bacteria researchgate.netcapes.gov.brcore.ac.uk. This suggests a more nuanced mechanism of action. Immunochemical analysis revealed that this compound preferentially binds to growth-phase bacteria researchgate.netcapes.gov.brcore.ac.uknih.gov. This specific binding is thought to be crucial for its growth-phase-dependent antibacterial activity, potentially by increasing the local concentration of H₂O₂ directly at the bacterial surface, thereby enhancing its cytotoxic effect without harming neighboring host cells researchgate.netcore.ac.uknih.gov.

L-amino acid oxidases generally exhibit broad substrate specificities, meaning they can act on a range of L-amino acids walshmedicalmedia.comfrontiersin.org. While specific detailed substrate specificity for this compound itself is not extensively detailed in all literature, as an L-AAO, it is expected to catalyze the oxidative deamination of various L-amino acids. For instance, L-AAOs from other sources, such as snake venom, show broad oxidizing activity towards hydrophobic and aromatic L-amino acids like L-leucine, L-phenylalanine, and L-isoleucine walshmedicalmedia.comuniprot.org. Some L-AAOs also show preference for hydrophobic and charged amino acids, with L-leucine often being a preferred substrate frontiersin.org. Other L-AAOs are known to specifically target basic amino acids such as L-lysine and L-arginine nih.gov.

Table 3: Common Substrate Preferences for L-Amino Acid Oxidases

Amino Acid TypeExamples of Preferred Substrates
HydrophobicL-Leucine, L-Isoleucine, L-Phenylalanine
AromaticL-Phenylalanine, L-Tyrosine
BasicL-Arginine, L-Lysine

Molecular Biology and Gene Expression Studies

Gene expression is the fundamental biological process by which the information encoded in a gene is converted into a functional product, typically a protein genome.govbbc.co.ukozbiosciences.com. This process involves transcription, where DNA is converted into messenger RNA (mRNA), followed by translation, where mRNA is used as a template for protein synthesis genome.govbbc.co.ukozbiosciences.com.

Molecular biology studies have successfully elucidated the genetic basis of this compound. An expression cDNA library was constructed using poly(A)-rich RNA extracted from the collar tissue of the giant African snail, Achatina fulica Férussac researchgate.netnih.govcapes.gov.br. From this library, a 1.9-kbp cDNA clone encoding the precursor of this compound was isolated nih.govcapes.gov.br.

Sequence analysis of this cDNA revealed an open reading frame consisting of 1593-nucleotide residues nih.govcapes.gov.br. The deduced amino acid sequence of the this compound precursor begins with a 29-residue leader peptide, which is subsequently cleaved to yield the mature this compound peptide nih.govcapes.gov.br. The mature peptide consists of 502 amino acid residues and has a calculated molecular weight of 56 kDa nih.govcapes.gov.br. Furthermore, the sequence analysis identified four potential N-glycosylation sites within the precursor, characterized by the Asn-Xaa-Ser or Asn-Xaa-Thr motif nih.govcapes.gov.br.

Northern-blot analysis confirmed that the this compound precursor is specifically expressed in the snail collar tissue and undergoes processing to form the mature this compound protein nih.govcapes.gov.br. Subcloning of cDNA inserts encoding the this compound precursor into expression plasmids and subsequent expression yielded polypeptides that cross-reacted with rabbit antiserum raised against native this compound. The largest of these expressed polypeptides, with a molecular mass of approximately 63 kDa, was identified as the this compound precursor nih.govcapes.gov.br. Comparative sequence analysis has shown that the this compound precursor shares 48% sequence identity with escapin, another antibacterial protein found in the sea hare Aplysia californica biologists.com. Strong homology also exists with aplysianin A precursor and cyplasins L and S, further underscoring its evolutionary relationship within the amine oxidase family nih.gov.

Biological Activities and Mechanistic Research of Achacin

Antimicrobial Function of Achacin

This compound's primary biological function is its ability to inhibit microbial growth, a characteristic attributed to its enzymatic activity and interaction with bacterial cellular components. nih.gov16streets.com

Spectrum of Microbial Inhibition: Gram-Positive and Gram-Negative Bacteria

This compound demonstrates a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov16streets.comciteab.comuniprot.orglipidmaps.orgresearchgate.netwikipedia.orgnonnativespecies.orgpurdue.edufishersci.fi This wide-ranging inhibition is a notable feature, as many antimicrobial agents show selectivity towards one bacterial type over another due to differences in cell wall structure. uniprot.orgwikipedia.org

Specific bacterial strains against which this compound has shown inhibitory effects include:

Gram-Negative Bacteria: Escherichia coli nih.gov16streets.comresearchgate.netwikipedia.orgnonnativespecies.orgfishersci.fircsb.org, Pseudomonas aeruginosa citeab.comresearchgate.netwikipedia.orgnonnativespecies.orgpurdue.edurcsb.org, Salmonella enterica citeab.comnonnativespecies.org, Enterococcus faecalis citeab.com, and Enterococcus faecium. citeab.com

Gram-Positive Bacteria: Staphylococcus aureus nih.gov16streets.comciteab.comuniprot.orglipidmaps.orgresearchgate.netwikipedia.orgnonnativespecies.orgpurdue.edufishersci.fircsb.org, Methicillin-resistant S. aureus (MRSA) uniprot.orgresearchgate.net, Bacillus subtilis citeab.comlipidmaps.orgwikipedia.orgnonnativespecies.orgrcsb.org, Staphylococcus epidermidis uniprot.orgresearchgate.netpurdue.edu, Propionibacterium acnes citeab.comwikipedia.org, and Corynebacterium sp. uniprot.org

While effective against both categories, some studies suggest that this compound may exhibit a more pronounced inhibitory effect against Gram-positive bacteria. uniprot.orgnonnativespecies.org

Table 1: Spectrum of Microbial Inhibition by this compound

Bacterial TypeRepresentative Species
Gram-Positive Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Staphylococcus epidermidis, Propionibacterium acnes, Corynebacterium sp.
Gram-Negative Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Enterococcus faecalis, Enterococcus faecium

Growth-Phase Dependent Antimicrobial Effects

A distinctive aspect of this compound's antimicrobial action is its preferential binding to bacteria during their growth phase. nih.govthegoodscentscompany.com16streets.com This selective recognition is crucial for its growth-phase-dependent antibacterial activity. nih.govthegoodscentscompany.com16streets.com This mechanism suggests that this compound is particularly effective against actively proliferating pathogens. Furthermore, this compound has the capacity to target pathogens during other growth phases by locally increasing the concentration of hydrogen peroxide (H2O2), thereby minimizing harm to surrounding host cells. nih.govciteab.com

Cellular and Subcellular Mechanisms of Action on Microorganisms

This compound functions as an L-amino acid oxidase (L-AAO), an enzyme that catalyzes the oxidative deamination of L-amino acids. nih.govthegoodscentscompany.comfishersci.at16streets.com This enzymatic reaction yields three key products: corresponding ketoacids, ammonia (B1221849), and hydrogen peroxide (H2O2). nih.gov16streets.comciteab.comnonnativespecies.org

Interaction with Bacterial Cytoplasmic Membranes and Cell Walls

A critical component of this compound's antimicrobial mechanism involves its direct interaction with the bacterial cytoplasmic membranes and cell walls. nih.gov16streets.comciteab.com This interaction is integral to its ability to inhibit bacterial growth. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria and the more complex outer membrane containing lipopolysaccharides in Gram-negative bacteria, serves as a primary target. uniprot.orgwikipedia.org this compound is known to interfere with the formation of the peptidoglycan layer and the integrity of bacterial cytoplasmic membranes, which are vital for bacterial survival and replication. nonnativespecies.org

Role of Reactive Oxygen Species in Antimicrobial Action

The generation of hydrogen peroxide (H2O2) is central to this compound's antimicrobial activity. nih.govthegoodscentscompany.comfishersci.at16streets.comciteab.com This H2O2 is a direct byproduct of this compound's L-amino acid oxidase activity, resulting from the oxidative deamination reaction. nih.govthegoodscentscompany.com16streets.comciteab.com Hydrogen peroxide is a reactive oxygen species (ROS) known to induce oxidative stress within bacterial cells. This oxidative stress can lead to damage of crucial cellular macromolecules, including DNA, lipids, and proteins, ultimately contributing to cell death.

It is important to note that while this compound produces H2O2, some studies have indicated that the concentration of H2O2 generated by this compound alone in the culture medium was not sufficient to solely account for bacterial killing. nih.govthegoodscentscompany.com16streets.com This suggests a more complex interplay of mechanisms. The antibacterial activity of this compound is significantly diminished by the presence of various H2O2 scavengers, further underscoring the indispensable role of H2O2 in its action. nih.govthegoodscentscompany.com16streets.com

Examination of Bacteriolytic versus Bacteriostatic Effects

The precise nature of this compound's antimicrobial effect, whether bacteriolytic (killing bacteria) or bacteriostatic (inhibiting growth), has been a subject of research with some nuanced findings. A bacteriostatic agent primarily halts bacterial growth and multiplication, often by disrupting metabolic pathways, allowing the host's immune system to clear the infection. In contrast, a bactericidal agent directly kills bacteria, leading to irreversible cell death.

Some studies indicate that this compound exerts a bacteriostatic effect by interacting with the bacterial cytoplasmic membrane and cell wall. nih.govrcsb.org For instance, an increase in culture absorbance after 24 hours of exposure to mucus fractions containing this compound, indicating viable cell growth, has been interpreted as a bacteriostatic effect on Staphylococcus aureus strains. rcsb.org However, other research describes this compound as possessing "strong bactericidal activity" against both Gram-positive and Gram-negative bacteria by attacking their cell membranes. 16streets.comuniprot.org This apparent divergence may be attributable to factors such as concentration-dependent effects, variations across different bacterial strains, or a mechanism where an initial bacteriostatic action eventually leads to bacterial cell death. Further research is needed to fully delineate the conditions under which this compound exhibits predominantly bacteriostatic or bactericidal properties.

Immunological Contributions of this compound within the Host Organism

This compound plays a vital role in the immunological defense of Achatina fulica, contributing significantly to both innate immune responses and host-pathogen interaction dynamics. Its presence in the snail's mucus underscores its function as a primary defense molecule against invading microorganisms researchgate.netcore.ac.ukcapes.gov.br.

This compound is recognized as a key component of the innate immune defense system in Achatina fulica. As an antibacterial glycoprotein (B1211001), it contributes to the snail's ability to counter infections without requiring prior exposure to pathogens researchgate.netifremer.frnih.gov. Its mechanism of action is primarily attributed to its L-amino acid oxidase (L-AAO) activity. This enzymatic activity catalyzes the oxidative deamination of L-amino acids, leading to the production of hydrogen peroxide (H₂O₂) and ammonia (NH₃) researchgate.netcore.ac.uknih.govscispace.comunipi.it.

The generation of H₂O₂ is critical for this compound's antibacterial efficacy. While the concentration of H₂O₂ produced by this compound in the culture medium may not always be sufficient on its own to completely inhibit bacterial growth, it is a fundamental aspect of its antimicrobial action researchgate.netcore.ac.uknih.govcapes.gov.br. This suggests that this compound may operate through a combination of mechanisms or in synergy with other defense factors present in the snail mucus, such as lectins (e.g., Achatinin, AfHML) and other antimicrobial peptides (e.g., mytimacin-AF) ifremer.frnih.govnih.govtandfonline.com.

The molecular weight of the purified this compound glycoprotein has been reported to be approximately 160 kDa, composed of two subunits of 70-80 kDa nih.gov. This structural characteristic as a glycoprotein is consistent with its role in host defense.

This compound actively participates in the host-pathogen interaction dynamics by directly targeting and inhibiting the growth of various bacterial pathogens. Research has demonstrated its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.netcore.ac.uknih.govunipi.itnih.govtci-thaijo.orgmdpi.com.

A significant aspect of this compound's interaction with pathogens is its preferential binding to bacteria during their growth phase researchgate.netcore.ac.uknih.govcapes.gov.br. This selective binding is hypothesized to allow this compound to increase the local concentration of H₂O₂ at the bacterial surface, thereby attacking pathogens without causing harm to neighboring host cells researchgate.netcore.ac.ukunipi.it. Furthermore, studies indicate that this compound can directly attack the plasma membranes of bacteria, contributing to its bacteriostatic and bactericidal effects researchgate.netscispace.comunipi.itnih.govtci-thaijo.org.

The table below summarizes the antibacterial activity of this compound against common bacterial strains:

Target Bacteria (Type)Observed ActivityMechanismReference
Escherichia coli (Gram-negative)Growth inhibition, attacks plasma membraneH₂O₂ production, L-AAO activity researchgate.netcore.ac.uknih.govunipi.itnih.govtci-thaijo.orgmdpi.com
Staphylococcus aureus (Gram-positive)Growth inhibition, attacks plasma membraneH₂O₂ production, L-AAO activity researchgate.netcore.ac.uknih.govunipi.itnih.govtci-thaijo.orgmdpi.com
Bacillus subtilis (Gram-positive)Growth inhibitionL-AAO activity mdpi.com
Pseudomonas aeruginosa (Gram-negative)Growth inhibitionL-AAO activity mdpi.com

This targeted action against proliferating bacteria and direct membrane disruption highlights this compound's important role as a defense molecule, enabling the snail to effectively combat bacterial infections and maintain host integrity researchgate.netcapes.gov.br.

Advanced Research Methodologies and Analytical Approaches for Achacin Studies

Protein Isolation and Purification Strategies

A crucial first step in studying achacin is to obtain a highly purified sample. This is typically achieved through a series of chromatographic and electrophoretic techniques that separate this compound from the complex mixture of proteins and other biomolecules present in snail mucus.

Chromatographic techniques are foundational to the purification of this compound, separating molecules based on differences in their physical and chemical properties. A multi-step strategy is often employed to achieve high purity.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates proteins based on their molecular size. harvardapparatus.com A porous matrix is used, through which larger molecules pass more quickly, while smaller molecules enter the pores and are eluted later. This method is useful in the initial stages of purification to separate this compound from proteins of significantly different molecular weights and for the removal of low molecular weight contaminants. harvardapparatus.com

Ion-Exchange Chromatography (IEC): IEC separates proteins based on their net charge at a specific pH. nih.govlibretexts.orgnih.gov The choice of an anion or cation exchange resin depends on the isoelectric point (pI) of this compound and the pH of the buffer. Proteins with a net charge opposite to that of the resin will bind, while others will flow through. The bound this compound can then be eluted by changing the pH or increasing the salt concentration of the buffer. This is a powerful technique for separating proteins with even minor differences in their charge properties. fredhutch.org

Affinity Chromatography: This highly specific technique utilizes the unique binding affinity of a protein for a particular ligand. For glycoproteins like this compound, lectin affinity chromatography can be employed, where lectins that bind to specific carbohydrate moieties on this compound are immobilized on the chromatographic matrix. Another approach involves the use of antibodies specific to this compound. For instance, an agglutinin from Achatina fulica mucus has been purified using affinity chromatography with Sepharose 4B-hog gastric mucin as the affinity matrix. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used, and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is employed to elute the bound molecules. This technique offers high resolution and is often used in the final polishing steps of purification to obtain highly pure this compound.

Interactive Data Table: Chromatographic Techniques for this compound Purification
TechniquePrinciple of SeparationApplication in this compound Purification
Gel Filtration ChromatographyMolecular sizeInitial purification, removal of very large or very small contaminants.
Ion-Exchange ChromatographyNet chargeIntermediate purification, separation from proteins with different isoelectric points.
Affinity ChromatographySpecific binding affinityHighly specific purification using immobilized lectins or antibodies.
Reversed-Phase HPLCHydrophobicityFinal polishing steps for high-purity samples.

Electrophoresis is an essential analytical tool for assessing the purity and determining the molecular weight of this compound.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a widely used technique to separate proteins based on their molecular weight. The detergent SDS denatures the proteins and imparts a uniform negative charge, so that separation is primarily based on size as they migrate through the polyacrylamide gel. SDS-PAGE has been used to identify protein bands corresponding to this compound in the mucus of Lissachatina fulica, with molecular weights reported around 30 and 60 kDa. nih.govresearchgate.net In some studies, proteins with molecular weights up to 83.67 kDa have been identified as this compound. unair.ac.id

Native PAGE: Unlike SDS-PAGE, native PAGE separates proteins in their folded, native state. unc.eduthermofisher.com The migration of proteins in a native gel depends on a combination of their size, shape, and intrinsic charge at the pH of the electrophoresis. This technique can provide information about the protein's conformation, oligomeric state, and potential protein-protein interactions.

Western Blotting: This technique is used for the specific detection and identification of a protein in a complex mixture. nih.govpraxilabs.comyoutube.com After separating proteins by SDS-PAGE, they are transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically binds to the target protein, in this case, this compound. A secondary antibody, which is conjugated to a detectable enzyme or fluorescent molecule, is then used to recognize the primary antibody. The development of a polyclonal antibody against this compound has made its detection via Western blotting possible. tandfonline.com

Molecular Characterization Techniques

Once purified, various techniques are employed to characterize the molecular properties of this compound, including its primary structure and conformational features.

Mass spectrometry is a powerful tool for the detailed molecular analysis of proteins.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. azolifesciences.com In studies of snail mucus, protein bands from SDS-PAGE gels, suspected to be this compound, have been excised and digested with enzymes like trypsin. The resulting peptides are then separated by LC and analyzed by MS/MS. The fragmentation patterns of the peptides are used to determine their amino acid sequences, which can then be matched to protein databases for identification. nih.gov

De Novo Sequencing: When the protein sequence is not available in databases, de novo sequencing is employed. rapidnovor.commdpi.com This method directly interprets the fragmentation patterns in the tandem mass spectra to deduce the amino acid sequence of the peptides without relying on a reference database. This is particularly useful for identifying novel proteins or proteins from organisms with unsequenced genomes.

Spectroscopic techniques provide insights into the secondary structure and functional groups of proteins.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing information about its functional groups and secondary structure (e.g., alpha-helices, beta-sheets). While direct FTIR studies on purified this compound are not widely reported, this technique has been applied to analyze the composition of snail shells from Achatina fulica. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution. It provides detailed information about the atomic-level structure and dynamics of a protein. Although technically demanding for larger proteins, NMR could potentially be used to elucidate the solution structure of this compound domains or smaller fragments.

To understand the bactericidal mechanism of this compound, microscopic techniques are used to visualize the morphological changes it induces in bacteria.

Electron Microscopy (EM): Both transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to observe the ultrastructural effects of this compound on bacteria at high resolution. nih.gov Studies have shown that this compound causes distinct morphological changes in different bacteria. For example, it has been observed to lengthen the bodies of Escherichia coli and damage the cell surface of Staphylococcus aureus, causing the cytoplasmic membrane to sink into the cytoplasm. nih.gov

Phase-Contrast Microscopy: This light microscopy technique enhances the contrast of transparent specimens, such as live bacteria, without the need for staining. It is used to observe the real-time effects of this compound on bacterial morphology and behavior, such as changes in cell shape, size, and motility. nih.gov

Interactive Data Table: Summary of Research Findings on this compound's Effects on Bacteria
MicroorganismObserved Morphological ChangeMicroscopy Technique
Escherichia coliElongation of the bacterial body (3 to 7 times)Electron Microscopy, Phase-Contrast Microscopy
Staphylococcus aureusDamage to the cell surface and sinking of the cytoplasmic membraneElectron Microscopy, Phase-Contrast Microscopy

Functional Assay Methodologies

Functional assays are critical for characterizing the biological activities of this compound. These experimental procedures allow researchers to quantify its antimicrobial and enzymatic effects, as well as its interactions with bacterial cells.

Microbial Susceptibility Testing: Broth Microdilution and Agar (B569324) Diffusion Assays

To determine the antimicrobial efficacy of this compound, microbial susceptibility tests are employed. The most common methods are broth microdilution and agar diffusion assays, which provide quantitative and qualitative data, respectively, on the compound's ability to inhibit microbial growth. nih.govwoah.orgapec.org

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC). apec.org This is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. apec.org The procedure involves preparing a series of twofold dilutions of this compound in a liquid growth medium in 96-well microtiter plates. nih.govnih.gov Each well is then inoculated with a standardized suspension of the test bacterium, such as Staphylococcus aureus or Escherichia coli. nih.gov After an incubation period, the plates are examined for visible turbidity. The well with the lowest concentration of this compound showing no growth is recorded as the MIC. apec.orgnih.gov

The agar diffusion assay , often performed as a disk diffusion test, is a qualitative or semi-quantitative method. A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a test microorganism. nih.govresearchgate.net During incubation, the this compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to this compound, a clear circular area, known as a zone of inhibition, will appear around the disk where bacterial growth has been prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. researchgate.net

Table 1: Comparison of Microbial Susceptibility Testing Methods for this compound

Feature Broth Microdilution Assay Agar Diffusion Assay
Principle Serial dilution of this compound in liquid media to find the lowest concentration that inhibits growth. Diffusion of this compound from a source into solid agar, creating a zone of inhibition.
Result Type Quantitative (Minimum Inhibitory Concentration - MIC). apec.org Qualitative/Semi-quantitative (Zone of Inhibition diameter).
Primary Use Determining the precise concentration of this compound required to inhibit bacterial growth. Screening for general antimicrobial activity and assessing susceptibility.

| Typical Organisms | Escherichia coli, Staphylococcus aureus. nih.gov | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae. researchgate.net |

Enzymatic Activity Quantification: L-Amino Acid Oxidase Assays

This compound exhibits enzymatic activity as an L-amino acid oxidase (L-AAO). nih.govdntb.gov.uaresearchgate.net This activity is a key component of its antimicrobial action, as it catalyzes the oxidative deamination of L-amino acids to produce α-keto acids, ammonia (B1221849), and, crucially, hydrogen peroxide (H₂O₂). researchgate.netnih.govsemanticscholar.org The generation of cytotoxic H₂O₂ contributes significantly to this compound's ability to inhibit bacterial growth. nih.govdntb.gov.uaresearchgate.net

The quantification of this L-AAO activity is typically performed using a spectrophotometric assay. nih.gov The assay measures the production of hydrogen peroxide, which in the presence of a peroxidase enzyme, oxidizes a chromogenic substrate. The procedure involves incubating purified this compound with a specific L-amino acid substrate (e.g., L-leucine) in a suitable buffer. nih.gov Horseradish peroxidase and a chromogenic substrate like ortho-phenylenediamine (OPD) are included in the reaction mixture. The peroxidase uses the H₂O₂ generated by this compound to oxidize OPD, resulting in a colored product. The rate of color formation is monitored over time by measuring the absorbance at a specific wavelength (e.g., 490 nm), which is directly proportional to the L-AAO activity of this compound. nih.gov

Table 2: Components of a Typical L-Amino Acid Oxidase Assay for this compound

Component Function Example
Enzyme Source The protein being tested for activity. Purified this compound
Substrate The L-amino acid that is oxidized by the enzyme. L-leucine nih.gov
Buffer Maintains a stable pH for the enzymatic reaction. Tris-HCl buffer (pH 8.5) nih.gov
Coupling Enzyme Uses the product of the first reaction (H₂O₂) to drive a detectable reaction. Horseradish Peroxidase (HRP) nih.gov
Chromogenic Substrate A colorless compound that is oxidized by the coupling enzyme to form a colored product. Ortho-phenylenediamine (OPD) nih.gov

| Stop Solution | Denatures the enzymes to stop the reaction at a specific time point. | 2 M H₂SO₄ nih.gov |

Bacterial Binding and Agglutination Assays

Understanding the physical interaction between this compound and bacterial cells is crucial for elucidating its mechanism of action. Research has shown that this compound preferentially binds to bacteria that are in their growth phase. nih.gov This interaction can be investigated using bacterial binding and agglutination assays.

Bacterial binding assays can be performed using immunochemical methods. For instance, this compound can be labeled with a fluorescent tag or used to generate specific antibodies. These labeled molecules can then be incubated with bacterial cultures (e.g., E. coli, S. aureus). nih.gov Techniques like flow cytometry or fluorescence microscopy can then be used to quantify the amount of this compound bound to the bacterial cell surface. These studies have confirmed that this compound's binding is a key factor in its growth-phase-dependent antibacterial activity. nih.gov

Agglutination assays assess the ability of a substance to cause clumping of cells. ubc.ca this compound, being a glycoprotein (B1211001), may have lectin-like properties, enabling it to bind to specific carbohydrate structures on the bacterial cell wall, similar to other snail-derived lectins. wjarr.com In a typical assay, a suspension of bacterial cells is mixed with serial dilutions of this compound on a slide or in a microtiter plate. ubc.ca If this compound binds to surface molecules on multiple bacteria simultaneously, it will cross-link the cells, leading to visible clumping or agglutination. ubc.cawjarr.com The lowest concentration of this compound that causes agglutination is recorded. This provides evidence of direct binding to the bacterial surface.

Table 3: Interpreting Results from Bacterial Binding and Agglutination Assays

Assay Positive Result Negative Result Interpretation
Binding Assay (Fluorescence) High fluorescence signal from bacterial cells. Low or no fluorescence signal from bacterial cells. This compound physically associates with the bacterial surface.

| Agglutination Assay | Visible clumping of bacterial cells. ubc.ca | Bacterial cells remain in a uniform suspension. | this compound cross-links bacterial cells by binding to surface epitopes. |

Bioinformatics and Computational Approaches in this compound Research

Bioinformatics and computational tools offer powerful in-silico methods to investigate the evolutionary context and biosynthetic origins of this compound without the need for direct experimentation.

Sequence Homology and Phylogenetic Analysis

Sequence homology studies are fundamental to understanding the structural and evolutionary relationships between this compound and other proteins. The amino acid sequence of this compound can be compared against extensive protein databases using algorithms like BLAST (Basic Local Alignment Search Tool). This can identify homologous proteins, or "sequence homologs," in other species. nih.gov Identifying such proteins can provide clues about this compound's function and its membership in specific protein families.

Phylogenetic analysis takes this a step further by using sequence data to infer the evolutionary history and relationships of this compound. mdpi.com After identifying homologous sequences from various species, a multiple sequence alignment is performed to arrange the sequences so that regions of similarity are aligned. This alignment is then used to construct a phylogenetic tree. mdpi.comresearchgate.net This tree is a visual representation of the inferred evolutionary relationships, showing which proteins share a more recent common ancestor. Such an analysis can reveal how this compound has evolved and its relationship to other defense molecules in snails and other organisms. researchgate.net

Genomic and Transcriptomic Data Mining for this compound Biosynthesis Pathways

Genomic and transcriptomic data mining are powerful computational approaches to uncover the genetic blueprint and regulatory networks responsible for producing this compound. mdpi.comnih.gov Since this compound is a key glycoprotein component of the mucus of the giant African snail, Achatina fulica, studying the snail's genome and transcriptome can reveal the genes involved in its synthesis. mdpi.com

Genomic data mining involves analyzing the complete DNA sequence (genome) of Achatina fulica. mdpi.com Researchers can search for genes that encode enzymes known to be involved in glycan and carbohydrate metabolism, as these pathways are essential for producing the glycosylated portion of the this compound glycoprotein. mdpi.com By identifying clusters of genes related to mucus production, scientists can pinpoint candidate genes directly responsible for synthesizing the this compound polypeptide and attaching its sugar chains. mdpi.comresearchgate.net

Transcriptomic analysis involves sequencing the messenger RNA (mRNA) from the snail's mucus-secreting cells. This reveals which genes are actively being expressed (transcribed) to produce proteins at a given time. nih.govmdpi.com By comparing the transcriptome of actively secreting cells with non-secreting cells, researchers can identify genes that are significantly upregulated, making them strong candidates for being part of the this compound biosynthesis pathway. nih.govresearchgate.net This approach allows for the reconstruction of the complete metabolic pathway, from the initial gene transcription to the final post-translational modifications of the mature this compound protein. mdpi.commdpi.com

Table 4: Potential Enzymes in this compound Biosynthesis Identified via Data Mining

Enzyme Class Potential Role in this compound Biosynthesis
Glycosyltransferases Addition of sugar moieties to the polypeptide chain.
Amylases, Cellulases Involved in carbohydrate metabolism, providing precursors for glycan synthesis. mdpi.com
Chitinases Modification of carbohydrate structures. mdpi.com
Proteases Processing of the initial polypeptide chain.

| Tyrosinases | Potential role in protein cross-linking and maturation. mdpi.com |

Broader Research Perspectives and Future Directions for Achacin

Comparative Biochemistry of Gastropod Defense Proteins and Peptides

The mucus and hemolymph of gastropods are complex secretions containing a variety of molecules that protect against pathogens and predators. Achacin is a prominent example of a defense protein, but it is part of a larger arsenal (B13267) of antimicrobial compounds found in A. fulica and other gastropods. A comparative analysis of these molecules reveals diverse strategies for innate immunity.

This compound , a glycoprotein (B1211001), functions as an L-amino acid oxidase (LAAO), catalyzing the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), which is toxic to bacteria. nih.govresearchgate.netdntb.gov.ua This enzymatic activity is a key feature that distinguishes it from many other antimicrobial peptides.

In contrast, mytimacin-AF , another antimicrobial peptide isolated from the mucus of A. fulica, is a cysteine-rich peptide with a molecular weight of 9.7 kDa. researchgate.netnih.govnih.gov Its mechanism of action is likely different from this compound and may involve direct interaction with and disruption of microbial membranes, a common mechanism for cysteine-rich antimicrobial peptides. Mytimacin-AF has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.netnih.gov

Hemocyanin , the oxygen-transport protein in the hemolymph of many molluscs, including A. fulica, also exhibits antimicrobial properties. nih.govresearchgate.netnih.gov Peptides derived from hemocyanin have shown inhibitory effects against various bacteria. researchgate.net This suggests a dual role for hemocyanin, participating in both respiration and innate immunity.

Another class of defense molecules found in gastropods are lectins. Achatinin , a sialic acid-binding lectin from A. fulica, can bind to the lipopolysaccharides (LPS) on the surface of Gram-negative bacteria, leading to a bacteriostatic effect. nih.gov

Furthermore, homologs of this compound exist in other gastropods, such as aplysianin A from the sea hare Aplysia kurodai. jst.go.jpresearchgate.net Aplysianin A is also an L-amino acid oxidase, but it shows a different substrate specificity compared to many other LAAOs, preferentially catalyzing the oxidation of basic amino acids like L-arginine and L-lysine. jst.go.jpresearchgate.net

CompoundSource OrganismMolecular Weight (kDa)Primary Mechanism of Action
This compoundAchatina fulica~59 (monomer)L-amino acid oxidase activity (H₂O₂ production)
Mytimacin-AFAchatina fulica9.7Presumed membrane disruption
Hemocyanin-derived peptidesAchatina fulicaVariableAntimicrobial activity
AchatininAchatina fulica~242Binds to bacterial lipopolysaccharides
Aplysianin AAplysia kurodai340 (homotetramer)L-amino acid oxidase activity (H₂O₂ production)

Unresolved Questions and Emerging Research Avenues

Despite the progress in understanding this compound, several key questions remain unanswered, paving the way for future research.

Identification of Specific Cellular Binding Targets on Pathogens

A crucial area of investigation is the precise identification of this compound's binding targets on the surface of pathogens. Research has shown that this compound preferentially binds to bacteria in their growth phase, suggesting the presence of specific receptors or surface characteristics that are more abundant during active proliferation. nih.govresearchgate.net While the L-amino acid oxidase activity is the primary killing mechanism, this initial binding is critical for localizing the production of cytotoxic H₂O₂ at the bacterial cell surface, thereby increasing its efficacy and potentially minimizing damage to the host's own tissues. wikipedia.org Further studies are needed to identify the specific molecules on the bacterial cell wall or membrane that this compound recognizes and binds to. This could involve techniques such as affinity chromatography, co-immunoprecipitation, and structural biology approaches to map the interaction sites.

Complete Elucidation of Molecular Recognition Mechanisms

Flowing from the identification of binding targets is the need to fully understand the molecular recognition mechanisms at play. This involves characterizing the specific chemical interactions—such as electrostatic, hydrophobic, or hydrogen bonding—that govern the binding of this compound to its bacterial targets. Understanding these mechanisms at a molecular level could provide insights into the specificity of this compound for certain types of bacteria and could inform the design of synthetic analogs with enhanced binding affinity and antimicrobial activity. Moreover, some evidence suggests that this compound may have a dual mechanism of action, not only generating H₂O₂ but also directly attacking and damaging the bacterial plasma membrane. researchgate.net Elucidating the interplay between these two mechanisms is a key area for future research.

Ecological and Evolutionary Significance of this compound in Gastropod Biology

The presence of a potent antimicrobial compound like this compound in the mucus of Achatina fulica has significant ecological and evolutionary implications. As a large, terrestrial snail, A. fulica is exposed to a wide array of soil-borne and airborne pathogens. Its mucus provides a physical and chemical barrier against infection. nih.gov The production of this compound is likely a key adaptation that has contributed to the evolutionary success of this species, allowing it to thrive in diverse environments.

Achatina fulica is also an invasive species in many parts of the world, where it can have devastating impacts on agriculture and native ecosystems. mdpi.comauctoresonline.orgredalyc.org Its robust defense mechanisms, including the production of this compound, may contribute to its success as an invader by providing resistance to local pathogens that could otherwise limit its population growth. Furthermore, as an intermediate host for parasites such as the rat lungworm (Angiostrongylus cantonensis), which can cause eosinophilic meningitis in humans, the snail's immune system and its interactions with these parasites are of considerable medical and veterinary importance. mdpi.comredalyc.orgnih.gov Understanding the role of this compound in mediating these interactions is an important area for future research. The evolutionary pressure exerted by pathogens and predators has likely driven the diversification of chemical defenses in gastropods. naturalis.nl

Translational Research and Investigative Biotechnological Applications

The unique properties of this compound make it a promising candidate for translational research and various biotechnological applications, particularly in the development of new antimicrobial agents.

Potential for Novel Antimicrobial Agent Development

The rise of antibiotic-resistant bacteria is a major global health crisis, creating an urgent need for new antimicrobial drugs with novel mechanisms of action. mdpi.com this compound, with its enzymatic mode of action that produces a localized burst of a well-known antiseptic agent (H₂O₂), represents a promising alternative to traditional antibiotics. nih.gov This mechanism may be less prone to the development of resistance compared to antibiotics that target specific bacterial enzymes or metabolic pathways.

A significant advancement in the potential application of this compound was the successful expression of a recombinant form of the protein in the methylotrophic yeast Pichia pastoris. nih.govdntb.gov.ua The recombinant this compound was found to be a glycosylated protein with a molecular weight of 80 kDa and exhibited a wide spectrum of antimicrobial activity similar to its native counterpart. nih.gov This demonstrates the feasibility of producing large quantities of functional this compound through biotechnological methods, a prerequisite for any potential therapeutic development. The recombinant this compound was effective against a range of bacteria, including Pseudomonas fluorescens, Staphylococcus epidermidis, Streptococcus faecalis, Escherichia coli, and Staphylococcus aureus. nih.gov Further research could focus on optimizing the production of recombinant this compound, evaluating its efficacy and safety in preclinical models, and exploring the potential for developing this compound-based topical treatments for skin and wound infections. Additionally, the structure of this compound could serve as a template for the design of smaller, synthetic molecules that mimic its L-amino acid oxidase activity, potentially leading to a new class of antimicrobial drugs. researchgate.net

Contributions to Enzyme Research and Biocatalysis

This compound, a glycoprotein found in the mucus of the giant African snail (Achatina fulica), has garnered significant interest in the fields of enzyme research and biocatalysis. researchgate.net Its primary contribution stems from its classification and function as an L-amino acid oxidase (LAAO). nih.govsemanticscholar.org This enzyme is a member of the flavin monoamine oxidase family and is notable for its role in the snail's innate immune system. uniprot.org

The enzymatic activity of this compound is centered on the catalysis of the oxidative deamination of L-amino acids. researchgate.net This reaction involves the oxidation of the α-amino group of L-amino acids, which results in the production of imino acids, hydrogen peroxide (H₂O₂), and ammonia (B1221849) (NH₃). researchgate.net The generated hydrogen peroxide is a cytotoxic agent and is the primary mediator of this compound's antibacterial properties. nih.govdntb.gov.ua While the concentration of H₂O₂ produced in a culture medium might not be sufficient on its own to inhibit bacterial growth, this compound's ability to preferentially bind to bacteria in their growth phase enhances the localized effect of the H₂O₂. researchgate.netnih.gov This targeted delivery mechanism makes this compound an interesting subject for studying enzyme-mediated antimicrobial strategies. researchgate.net

Research into this compound's substrate specificity has further illuminated its potential in biocatalysis. Like some other LAAOs, such as escapin from the sea hare Aplysia californica, this compound shows a preference for certain amino acids. dntb.gov.uadntb.gov.ua For instance, the L-amino acid oxidase aplysianin A, found in a marine invertebrate, specifically catalyzes the oxidation of basic amino acids like L-arginine and L-lysine. researchgate.net This specificity is a key area of investigation, as enzymes with high selectivity for particular substrates are valuable in various biotechnological and industrial applications. nih.govmdpi.com The study of enzymes like this compound contributes to a deeper understanding of structure-function relationships in the LAAO family, paving the way for the design of novel biocatalysts. researchgate.net

The potential for recombinant production of this compound, for example in the methylotrophic yeast Pichia pastoris, opens avenues for its broader application in biocatalysis. dntb.gov.ua Recombinant expression allows for the production of larger quantities of the enzyme for detailed characterization and for exploring its utility in various applications, such as the development of new antimicrobial agents. dntb.gov.uanih.gov The enzymatic properties of this compound, particularly its ability to generate H₂O₂ from specific L-amino acids, make it a model for investigating LAAOs as components of innate immunity and as potential therapeutic agents. semanticscholar.org

Enzymatic Properties of this compound

PropertyDescriptionReference
Enzyme ClassL-amino acid oxidase (LAAO) nih.govdntb.gov.ua
SourceMucus of the giant African snail (Achatina fulica) researchgate.netnih.gov
Catalytic ReactionOxidative deamination of L-amino acids researchgate.net
SubstratesL-amino acids (preference for basic amino acids like L-lysine and L-arginine has been noted in similar enzymes) researchgate.netdntb.gov.ua
Productsα-imino acids, Hydrogen Peroxide (H₂O₂), Ammonia (NH₃) researchgate.net
Biological FunctionInnate immunity; antibacterial activity through H₂O₂ production researchgate.netnih.gov
Potential Biocatalytic ApplicationsDevelopment of novel antimicrobial agents, model for studying LAAO mechanisms semanticscholar.orgdntb.gov.ua

Q & A

Q. What are the primary biological sources and structural characteristics of achacin?

this compound is a glycoprotein primarily isolated from the mucus of the giant African snail Achatina fulica . Structural studies report molecular weights ranging from 56–59 kDa (homologous to L-amino acid oxidase) to 160 kDa, with discrepancies attributed to glycosylation differences or experimental conditions (e.g., reducing vs. non-reducing SDS-PAGE) . Key techniques for characterization include MALDI-TOF-MS for precise mass determination, homology modeling for functional domain prediction, and orcinol-sulfuric tests for glycoprotein quantification .

Q. What is the proposed antimicrobial mechanism of this compound?

this compound exhibits broad-spectrum antibacterial activity via H2O2 production through oxidative deamination of L-amino acids. This mechanism disrupts bacterial membranes, particularly in Pseudomonas aeruginosa and Staphylococcus aureus . Methodological validation involves measuring H2O2 concentrations (e.g., peroxidase-based assays), membrane permeability tests (e.g., propidium iodide uptake), and comparative studies with protease inhibitors to confirm glycoprotein stability .

Q. How can researchers ensure this compound purity during isolation from snail mucus?

Critical steps include:

  • Pre-extraction : Use protease inhibitors (e.g., PMSF) to prevent degradation .
  • Fractionation : Employ size-exclusion chromatography (e.g., >20 kDa or >50 kDa filters) combined with ion-exchange chromatography .
  • Activity tracking : Validate purity via SDS-PAGE and confirm antibacterial activity at each step using zone-of-inhibition assays .

Advanced Research Questions

Q. How can contradictions in reported molecular weights of this compound be resolved?

Discrepancies (e.g., 56–59 kDa vs. 160 kDa) may arise from:

  • Glycosylation variability : Analyze deglycosylated samples via PNGase F treatment followed by SDS-PAGE .
  • Aggregation states : Compare reducing (β-mercaptoethanol) vs. non-reducing gel conditions .
  • Source differences : Compare mucus extracts from Achatina fulica subspecies or related snails (e.g., Helix aspersa) . Frameworks like FINER (Feasible, Novel, Ethical, Relevant) can guide experimental design to address these gaps .

Q. What methodological challenges arise when studying this compound’s anti-biofilm activity?

Key considerations include:

  • Biofilm models : Use standardized S. aureus or E. coli biofilm assays (e.g., crystal violet staining) with controls for this compound’s H2O2-mediated effects .
  • Synergy testing : Co-administer this compound with hemocyanin fragments to assess enhanced activity, as proteolytic cleavage may alter efficacy .
  • Quantitative imaging : Employ confocal microscopy with live/dead bacterial stains to visualize biofilm disruption .

Q. How can researchers optimize this compound’s stability for in vivo therapeutic studies?

Strategies involve:

  • Formulation : Encapsulate this compound in liposomes or chitosan nanoparticles to protect against proteolytic degradation .
  • Activity assays : Monitor stability via circular dichroism (secondary structure) and time-kill curves under physiological conditions (pH 7.4, 37°C) .
  • Ethical frameworks : Adhere to PICO (Population, Intervention, Comparison, Outcome) for preclinical trial design, ensuring alignment with ethical guidelines .

Q. What analytical approaches are recommended for elucidating this compound’s anti-tumor potential?

Priorities include:

  • Cell line selection : Test cytotoxicity on cancer vs. non-cancer lines (e.g., MCF-7 vs. HEK293) using MTT assays .
  • Mechanistic studies : Perform RNA-seq to identify pathways affected by this compound (e.g., apoptosis markers like caspase-3) .
  • Comparative analysis : Contrast anti-tumor activity with mucins from Helix aspersa to isolate this compound-specific effects .

Methodological Best Practices

  • Data contradiction analysis : Apply iterative review processes (e.g., triangulation with MALDI-TOF, ELISA, and functional assays) to reconcile conflicting findings .
  • Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including supplementary files for raw datasets and statistical code .
  • Literature gaps : Use scoping reviews to map this compound’s role in immunomodulation, citing recent studies (2020–2025) to ensure novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.